molecular formula C10H8F3NO3 B13528468 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13528468
M. Wt: 247.17 g/mol
InChI Key: CUNVEMILPBPJQP-UHFFFAOYSA-N
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Description

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoroacetic acid and aminomethyl ketone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and its potential use in various applications.

Comparison with Similar Compounds

1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethyl group.

    1-(3-Nitro-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3/c1-6(15)2-7-3-8(10(11,12)13)5-9(4-7)14(16)17/h3-5H,2H2,1H3

InChI Key

CUNVEMILPBPJQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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